molecular formula C9H8F4O B2802495 (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1567899-39-1

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B2802495
CAS No.: 1567899-39-1
M. Wt: 208.156
InChI Key: YIDJOYSEVWVENZ-YFKPBYRVSA-N
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Description

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethan-1-ol moiety to an ethane derivative.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethane derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol, known by its CAS number 1567899-39-1, is a compound with significant potential in medicinal chemistry due to its unique structural features. The presence of the trifluoromethyl group and the fluorine atom on the phenyl ring enhances its biological activity, making it a subject of interest in drug discovery and development.

Chemical Structure

The compound can be represented by the following structural formula:

C9H8F4O\text{C}_9\text{H}_8\text{F}_4\text{O}

Its IUPAC name is (S)-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol, and it possesses a molecular weight of 194.16 g/mol. The molecular structure is characterized by a chiral center at the ethanolic carbon, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, analogs of this compound have shown promising activity against various cancer cell lines. The presence of electron-withdrawing groups, such as trifluoromethyl, has been correlated with increased potency in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Table 1: IC50 Values Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-70.48
This compoundHCT-1160.78
Reference Compound (Prodigiosin)MCF-71.93
Reference Compound (Prodigiosin)HCT-1162.84

The above data suggests that this compound has comparable or superior activity compared to established reference compounds, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves the modulation of apoptotic pathways. Flow cytometry analyses have revealed that treatment with this compound results in increased caspase 3/7 activity, leading to cell cycle arrest at the G1 phase and subsequent apoptosis in MCF-7 cells . This suggests that the compound may interact with key regulatory proteins involved in cell survival and death.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against several established cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results demonstrated significant cytotoxic effects at sub-micromolar concentrations, with IC50 values indicating potent antiproliferative activity.

Case Study 2: Structure–Activity Relationship (SAR)

A series of derivatives were synthesized to explore the structure–activity relationship of compounds containing the trifluoromethyl group. It was found that modifications at the para position of the aromatic ring significantly influenced biological activity. Compounds with halogen substitutions exhibited varying degrees of potency, highlighting the importance of electronic effects imparted by substituents .

Properties

IUPAC Name

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5,14H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDJOYSEVWVENZ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567899-39-1
Record name (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
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